N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring two distinct pharmacophoric moieties: a 2,3-dihydroimidazo[2,1-b]thiazole ring and a 4-oxoquinazolin-3(4H)-yl group. The dihydroimidazothiazole component introduces partial saturation, which may enhance solubility and metabolic stability compared to fully aromatic systems, while the quinazolinone moiety is a well-known scaffold in medicinal chemistry due to its diverse biological activities .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-19(12-26-13-22-16-7-3-2-6-15(16)20(26)28)23-17-8-4-1-5-14(17)18-11-25-9-10-29-21(25)24-18/h1-8,11,13H,9-10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYKTVVGKNGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines multiple heterocyclic structures, specifically imidazo[2,1-b]thiazole and quinazoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C21H17N5O2S
- Molecular Weight : 403.46 g/mol
- Structural Features : The compound features a complex arrangement of rings and functional groups that may enhance its interaction with biological targets.
Biological Activities
Research into the biological activity of this compound reveals several promising areas:
Anticancer Activity
Compounds with imidazo[2,1-b]thiazole and quinazoline scaffolds have demonstrated significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Molecular docking studies suggest potential binding interactions with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
- Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast carcinoma). For example, derivatives similar to this compound displayed IC50 values ranging from 0.12 μM to 0.16 μM against these cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- In vitro Testing : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, thiazole-linked compounds showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may have similar effects .
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
| Compound Name | Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| 3i | AChE Inhibition | Human Lung Carcinoma (A549), Human Breast Carcinoma (MCF7) | 2.7 µM |
| 9t | Antiproliferative | MCF7, WM266.4 | 0.12 µM - 0.16 µM |
| Thiazole Derivatives | Antibacterial | Staphylococcus aureus, Candida albicans | Effective against standard drugs |
Case Studies
- Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications in the structure significantly impacted potency, with some derivatives achieving IC50 values comparable to established anticancer agents like 5-fluorouracil .
- Thiazole-Based Compounds : Another investigation focused on thiazole-based compounds which revealed substantial antimicrobial activity against clinical isolates of bacteria and fungi. These findings support the hypothesis that structural diversity within this class can yield potent bioactive agents .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure includes both imidazo[2,1-b]thiazole and quinazoline moieties, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown moderate activity against various cancer cell lines. Preliminary studies suggest that N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may inhibit the growth of specific cancer cells, although detailed IC50 values are yet to be reported.
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antitumor activity | Not yet reported |
| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic Acid | Anticancer | 1.61 µg/mL |
| 3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivatives | Antimicrobial | Not specified |
Synthetic Applications
The compound's unique structural characteristics make it a valuable precursor in synthetic organic chemistry. Its synthesis typically involves multi-step organic reactions including:
- Formation of the Imidazothiazole Ring: This step involves cyclization reactions under acidic or basic conditions.
- Attachment of the Phenyl Group: Often achieved through palladium-catalyzed cross-coupling methods.
- Formation of the Quinazoline Moiety: This can involve cyclization reactions with suitable precursors under controlled conditions.
These synthetic routes are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.
The biological activities associated with this compound extend beyond anticancer properties. Similar compounds have demonstrated:
- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
- Enzyme Inhibition: Certain structural analogs have been shown to inhibit enzymes relevant to disease pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal investigated a series of imidazo[2,1-b]thiazole derivatives for their anticancer activity against various cell lines. The findings suggested that modifications to the quinazoline moiety could enhance cytotoxicity against specific cancer types.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of quinazoline derivatives. It was found that certain modifications led to increased potency against specific targets involved in cancer metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Acetamide Derivatives
Analysis :
- The quinazolinone group contrasts with triazinoquinazoline () and quinoxaline (), which may influence solubility and target selectivity .
Analysis :
- The target compound may require multi-step synthesis, similar to ’s methods, which employ nucleophilic substitutions or cyclizations. However, yields could vary depending on the reactivity of the dihydroimidazothiazole intermediate.
Physicochemical and Spectroscopic Properties
Table 3: Physical and Analytical Data
Analysis :
- Melting points for analogs (260–270°C) suggest high crystallinity, likely shared by the target compound.
- ¹H-NMR and LC-MS data () are critical for verifying acetamide bond formation and substituent positions in analogs, a step essential for the target’s characterization .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, typically starting with the coupling of dihydroimidazothiazole and quinazolinone precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres .
- Heterocyclic ring closure : Microwave-assisted synthesis or reflux in ethanol with triethylamine as a catalyst improves efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) ensures purity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 7.2–8.5 ppm), acetamide carbonyl (δ ~170 ppm), and dihydroimidazothiazole protons (δ 3.8–4.2 ppm) .
- HRMS : ESI+ mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.12) .
- Purity assessment : HPLC with a C18 column (acetonitrile/water, 70:30) and UV detection at 254 nm .
Q. How can preliminary biological activity screening be designed to assess its therapeutic potential?
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR kinase at 10 µM compound concentration) .
- Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls. Replicate experiments in triplicate to ensure statistical significance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical pharmacophores?
- Structural analogs : Synthesize derivatives with modifications to the dihydroimidazothiazole (e.g., halogen substitutions) or quinazolinone (e.g., methyl/ethoxy groups) .
- Bioactivity comparison : Test analogs against the same assays (e.g., IC₅₀ values for cytotoxicity):
| Derivative | Modification | IC₅₀ (µM, HeLa) |
|---|---|---|
| Parent | None | 12.5 |
| A | Cl at C6 | 8.2 |
| B | OMe at C4 | 15.7 |
Data from such tables reveal that halogenation enhances potency, while bulky groups reduce activity .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., via LC-MS/MS) and tissue distribution in rodent models. Poor oral bioavailability may explain in vitro-in vivo discrepancies .
- Metabolite analysis : Identify Phase I/II metabolites using liver microsomes. For example, oxidation of the dihydroimidazothiazole ring may deactivate the compound .
Q. What computational methods are suitable for predicting binding modes and off-target effects?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the acetamide group and Thr766 .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the compound-enzyme complex. RMSD >2 Å may indicate weak binding .
Q. How can in vivo efficacy and toxicity be evaluated in preclinical models?
- Xenograft studies : Administer 10 mg/kg (IP) daily to nude mice with HT-29 tumors. Measure tumor volume weekly for 4 weeks .
- Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and renal function (creatinine). Histopathology of liver/kidney tissues post-trial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
